CI-947

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

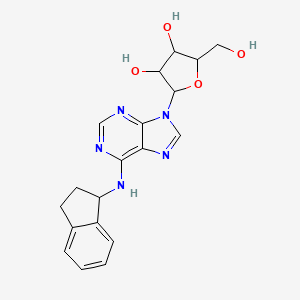

IUPAC Name |

2-[6-(2,3-dihydro-1H-inden-1-ylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N5O4/c25-7-13-15(26)16(27)19(28-13)24-9-22-14-17(20-8-21-18(14)24)23-12-6-5-10-3-1-2-4-11(10)12/h1-4,8-9,12-13,15-16,19,25-27H,5-7H2,(H,20,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSKMJUWPFLDDRS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2C1NC3=C4C(=NC=N3)N(C=N4)C5C(C(C(O5)CO)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

KO-947: A Technical Analysis of its Mechanism of Action as a Potent and Selective ERK1/2 Inhibitor in Oncology

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

KO-947 is a potent, selective, and intravenously administered small molecule inhibitor of extracellular-signal-regulated kinases 1 and 2 (ERK1/2).[1][2][3][4] As the final downstream node of the mitogen-activated protein kinase (MAPK) signaling cascade, ERK1/2 represents a critical target for therapeutic intervention in cancers characterized by dysregulation of this pathway.[1] Preclinical data have demonstrated that KO-947 effectively inhibits ERK signaling, leading to potent anti-proliferative activity and tumor regression in a variety of cancer models, including those with mutations in BRAF, NRAS, or KRAS, and those resistant to upstream BRAF and MEK inhibitors.[5] A notable feature of KO-947 is its extended residence time, which translates to prolonged pathway inhibition in both in vitro and in vivo settings.[1][2] While a Phase 1 clinical trial established a tolerable safety profile with minimal gastrointestinal toxicity, development was halted due to on-target ocular toxicities.[2] This document provides an in-depth technical guide on the mechanism of action, preclinical profile, and clinical evaluation of KO-947.

Introduction: The MAPK Pathway and Rationale for ERK Inhibition

The RAS/RAF/MEK/ERK pathway, also known as the MAPK pathway, is a central signaling cascade that transduces extracellular signals from growth factors to the nucleus, regulating fundamental cellular processes such as proliferation, differentiation, survival, and migration.[6] Dysregulation of this pathway, often through activating mutations in genes like BRAF and RAS, is a major driver in over 30% of human cancers.[5]

While inhibitors targeting upstream components like BRAF and MEK have been clinically successful, their efficacy is often limited by primary or acquired resistance, frequently stemming from the reactivation of ERK signaling.[5] Targeting the terminal kinases of the cascade, ERK1 and ERK2, offers a compelling therapeutic strategy. As the final node, ERK inhibition is not susceptible to the feedback reactivation mechanisms that can undermine the blockade of upstream targets, providing a potential avenue to overcome resistance and achieve more durable responses.[1][2]

KO-947 Mechanism of Action

KO-947 functions as a direct inhibitor of ERK1 and ERK2.[1][4] Upon administration, it specifically binds to these kinases, preventing their activation and blocking the subsequent phosphorylation of their numerous downstream cytoplasmic and nuclear substrates.[1] This action effectively shuts down the MAPK/ERK-mediated signal transduction pathway, resulting in the inhibition of ERK-dependent tumor cell proliferation and survival.[1]

Preclinical Profile

The preclinical evaluation of KO-947 involved a comprehensive series of biochemical, cellular, and in vivo studies to characterize its potency, selectivity, and anti-tumor activity.

Data Presentation

The quantitative data from preclinical studies are summarized in the tables below.

Table 1: Biochemical and Cellular Activity of KO-947

| Parameter | Value | Assay Type | Notes |

|---|---|---|---|

| ERK1/2 IC50 | 10 nM | Biochemical Kinase Assay | Concentration for 50% inhibition of enzymatic activity.[1][2] |

| Kinase Selectivity | >50-fold vs. panel of 450 kinases | Biochemical Assays | Demonstrates high selectivity for the target kinase.[1] |

| Cellular Pathway Inhibition | Low nanomolar concentrations | Cell-based Assays | Blocks ERK signaling in tumor cells with BRAF, NRAS, or KRAS mutations.[1] |

| Duration of Inhibition | >4 hours post-washout | In Vitro Washout Assay | Suggests a prolonged residence time on the ERK1/2 target.[1][2] |

Table 2: In Vivo Efficacy of KO-947 in Patient-Derived Xenograft (PDX) Models

| Tumor Model | Genetic Marker | Efficacy Endpoint | Result |

|---|---|---|---|

| Esophageal SCC | 11q13-amplified | Disease Control Rate | 77%[2] |

| Esophageal SCC | 11q13-amplified | Overall Response Rate | 51%[2] |

| Esophageal SCC | 11q13 wild-type | Disease Control Rate | 21%[2] |

| Esophageal SCC | 11q13 wild-type | Overall Response Rate | 3%[2] |

| Head & Neck SCC | 11q13-amplified | Overall Response Rate | 56%[2] |

| Head & Neck SCC | 11q13 wild-type | Overall Response Rate | 9%[2] |

| Various | BRAF or KRAS mutations | Anti-tumor Activity | Durable tumor regressions observed in models of melanoma, NSCLC, pancreatic, colon, and other cancers.[1][2] |

Experimental Workflow

The preclinical assessment of KO-947 followed a logical progression from target validation to in vivo efficacy studies.

Experimental Protocols

While the exact, proprietary protocols used by Kura Oncology are not public, this section details representative methodologies for the key experiments conducted to characterize KO-947.

Protocol 1: Biochemical ERK2 Kinase Assay (Representative)

-

Objective: To determine the IC50 value of KO-947 against purified ERK2 enzyme.

-

Methodology (based on ADP-Glo™ Kinase Assay):

-

Reagent Preparation: Recombinant active ERK2 enzyme, a suitable peptide substrate (e.g., myelin basic protein), and ATP are diluted in a kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).[7]

-

Compound Plating: A serial dilution of KO-947 in DMSO is prepared and dispensed into a 384-well assay plate.

-

Kinase Reaction: The enzyme and substrate/ATP mix are added to the wells to initiate the reaction. The plate is incubated for 60 minutes at room temperature.[7]

-

Signal Generation: ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete unconsumed ATP. A Kinase Detection Reagent is then added, which converts the generated ADP back to ATP, fueling a luciferase/luciferin reaction that produces a luminescent signal.[7]

-

Data Acquisition: Luminescence is measured using a plate reader. The signal intensity is proportional to the amount of ADP produced and thus, the kinase activity.

-

Analysis: Data are normalized to controls, and the concentration of KO-947 required to inhibit 50% of ERK2 activity (IC50) is calculated using non-linear regression.

-

Protocol 2: Cellular Phospho-ERK (p-ERK) Inhibition Assay (Representative)

-

Objective: To measure the ability of KO-947 to inhibit ERK phosphorylation in cancer cell lines.

-

Methodology (based on Western Blot):

-

Cell Culture: Cancer cells with known MAPK pathway mutations (e.g., BRAF V600E melanoma cells) are seeded in 6-well plates and grown to 80-90% confluency.

-

Serum Starvation: Cells are serum-starved for 16-24 hours to reduce baseline ERK activity.

-

Inhibitor Treatment: Cells are pre-treated with various concentrations of KO-947 or a vehicle control (DMSO) for 1-2 hours.[8]

-

Stimulation: Cells are stimulated with a growth factor (e.g., 100 ng/mL EGF) for 15-30 minutes to induce the MAPK pathway cascade.[9]

-

Cell Lysis: The medium is aspirated, and cells are lysed with ice-cold RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined via a BCA assay.

-

Immunoblotting: Equal amounts of protein are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against phospho-ERK (p-ERK) and total ERK.[9] HRP-conjugated secondary antibodies are used for detection via chemiluminescence.

-

Analysis: Band intensities are quantified using densitometry. The ratio of p-ERK to total ERK is calculated and normalized to the stimulated control to determine the potency of pathway inhibition.

-

Protocol 3: In Vivo Patient-Derived Xenograft (PDX) Study (Representative)

-

Objective: To evaluate the anti-tumor efficacy of KO-947 in clinically relevant tumor models.

-

Methodology:

-

Model Implantation: Patient-derived tumor fragments (e.g., from a squamous cell carcinoma) are subcutaneously implanted into immunocompromised mice (e.g., CB17 SCID or NOD/SCID).

-

Tumor Growth: Tumors are allowed to grow to a specified volume (e.g., 100-200 mm³). Tumor volume is measured regularly with calipers.

-

Randomization and Dosing: Mice are randomized into treatment and vehicle control groups. KO-947 is administered intravenously according to a specified dose and schedule (e.g., once weekly).

-

Efficacy Monitoring: Tumor volume and body weight are monitored throughout the study.

-

Endpoint Analysis: The study concludes when tumors in the control group reach a predetermined endpoint size. Efficacy is assessed by comparing tumor growth inhibition, tumor regression, and overall response rates between the treatment and control groups.[2]

-

Pharmacodynamic Analysis: At specified time points after dosing, tumors may be collected to assess target modulation (e.g., p-ERK levels) via Western blot or immunohistochemistry.

-

Clinical Development: Phase 1 Study (NCT03051035)

KO-947 advanced into a first-in-human, multicenter, open-label, dose-escalation Phase 1 trial in patients with advanced, unresectable, or metastatic solid tumors.[2][3] The primary objectives were to determine the maximum tolerated dose (MTD) and recommended Phase 2 dose.[2]

Dosing and Schedules

The trial evaluated three different intravenous dosing schedules to optimize drug exposure while managing toxicity.[2][3]

Table 3: Phase 1 Clinical Trial (NCT03051035) Dosing Schedules

| Schedule | Dosing Frequency | Cycle Length | Infusion Time | Dose Range (mg/kg) |

|---|---|---|---|---|

| 1 | Once Weekly | 28 Days | 1-2 hours | 0.45 - 5.4[2][3] |

| 2 | Once Weekly | 28 Days | 4 hours | 4.8 - 9.6[2][3] |

| 3 | Days 1, 4, 8 (± 11, 15) | 21 Days | 4 hours | 3.6 - 11.3[2][3] |

Clinical Outcomes

The trial was terminated before the planned cohort expansions.[2] The key findings from the dose-escalation portion are summarized below.

Table 4: Key Outcomes of the Phase 1 Trial

| Parameter | Result |

|---|---|

| Total Patients Enrolled | 61 |

| MTD (Schedule 1) | 3.6 mg/kg[2][3] |

| Best Overall Response | Stable Disease (15% in Schedules 1/2; 37% in Schedule 3)[2] |

| Common Treatment-Related AEs | Blurred vision, Ocular toxicities[2][3] |

| Gastrointestinal Toxicity | Minimal compared with oral ERK inhibitors[2] |

| Reason for Discontinuation | Primarily disease progression[2] |

Conclusion

KO-947 is a well-characterized, potent, and selective inhibitor of ERK1/2. Its mechanism of action, targeting the final node of the MAPK pathway, provides a strong scientific rationale for its use in cancers with dysregulated signaling, particularly those resistant to upstream inhibitors. Preclinical studies robustly demonstrated its anti-tumor activity across a wide range of models. While the intravenous formulation successfully mitigated the gastrointestinal toxicities common to other oral ERK inhibitors, the emergence of on-target ocular toxicities ultimately halted its clinical development.[2] The data and methodologies associated with KO-947 nonetheless provide valuable insights for the continued development of ERK inhibitors and the broader field of targeted cancer therapy.

References

- 1. researchgate.net [researchgate.net]

- 2. A phase I, first-in-human trial of KO-947, an ERK1/2 inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 4. Kura Oncology Receives FDA Clearance To Proceed With Clinical Trial For ERK Inhibitor KO-947 And Nominates KO-539 As Development Candidate For Menin-MLL Inhibitor Program - BioSpace [biospace.com]

- 5. Kura Oncology Presents Preclinical Data on KO-947 and [globenewswire.com]

- 6. benchchem.com [benchchem.com]

- 7. promega.com [promega.com]

- 8. Phospho-ERK Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

The Target of KO-947: A Technical Guide to a Potent ERK1/2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

KO-947 is a potent and selective, intravenously administered small-molecule inhibitor targeting the terminal kinases of the mitogen-activated protein kinase (MAPK) signaling pathway, Extracellular signal-regulated kinases 1 and 2 (ERK1/2).[1][2][3][4] Dysregulation of the MAPK pathway, frequently driven by mutations in BRAF, KRAS, or NRAS, is a key oncogenic driver in a significant portion of human cancers.[1][5] By inhibiting ERK1/2, KO-947 offers a therapeutic strategy to block this critical signaling cascade at its final node, potentially overcoming resistance mechanisms that can emerge with inhibitors targeting upstream components like BRAF and MEK.[2] Preclinical studies have demonstrated the robust single-agent activity of KO-947 in various cancer models with MAPK pathway alterations. This technical guide provides an in-depth overview of the target, mechanism of action, and preclinical characterization of KO-947, including representative experimental protocols and key quantitative data.

The Target: ERK1 and ERK2 Kinases

The primary molecular targets of KO-947 are the serine/threonine kinases ERK1 (MAPK3) and ERK2 (MAPK1).[1][2][4] These two highly homologous kinases are the ultimate effectors of the canonical RAS-RAF-MEK-ERK signaling cascade. This pathway plays a central role in regulating fundamental cellular processes, including proliferation, differentiation, survival, and migration. In many cancers, constitutive activation of this pathway due to mutations in upstream components like RAS and RAF leads to uncontrolled cell growth and tumor progression.

KO-947 is a highly potent inhibitor of both ERK1 and ERK2, with a reported half-maximal inhibitory concentration (IC50) of 10 nM in biochemical assays.[1][2] Furthermore, it has demonstrated at least 50-fold selectivity for ERK1/2 against a large panel of 450 other kinases, highlighting its specificity.[2]

Mechanism of Action: Inhibition of the MAPK Signaling Pathway

KO-947 exerts its anti-tumor effects by binding to and inhibiting the kinase activity of ERK1 and ERK2.[3][4] This prevents the phosphorylation of downstream ERK substrates, thereby blocking the propagation of oncogenic signals from the MAPK pathway. The inhibition of ERK signaling ultimately leads to a reduction in tumor cell proliferation and survival.[1][4]

The MAPK signaling cascade, and the point of intervention for KO-947, is illustrated in the diagram below.

Caption: The MAPK/ERK Signaling Pathway and the inhibitory action of KO-947.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of KO-947.

Table 1: Biochemical and Cellular Potency of KO-947

| Parameter | Target/Cell Line | Value | Reference |

| IC50 | ERK1/2 (biochemical assay) | 10 nM | [1][2] |

| Selectivity | Against a panel of 450 kinases | >50-fold | [2] |

Table 2: In Vivo Efficacy of KO-947 in Patient-Derived Xenograft (PDX) Models

| Tumor Type | Genetic Alteration | Response |

| Melanoma | BRAF, NRAS mutant | Regressions |

| Non-Small Cell Lung Cancer (NSCLC) | RAS mutant | Regressions |

| Pancreatic Cancer | RAS mutant | Regressions |

Experimental Protocols

Disclaimer: The following are representative experimental protocols based on standard methodologies for the characterization of ERK inhibitors. The specific protocols used for the preclinical evaluation of KO-947 have not been published in full detail.

Kinase Inhibition Assay (Biochemical)

This protocol describes a typical in vitro kinase assay to determine the IC50 of an inhibitor against ERK2.

Objective: To quantify the concentration-dependent inhibition of ERK2 kinase activity by KO-947.

Materials:

-

Recombinant active ERK2 enzyme

-

Myelin Basic Protein (MBP) as a substrate

-

ATP (Adenosine triphosphate)

-

Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, and 0.25 mM DTT)

-

KO-947 (serial dilutions)

-

Radiolabeled [γ-32P]ATP

-

Phosphocellulose paper

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of KO-947 in DMSO and then in kinase assay buffer.

-

In a 96-well plate, add the kinase assay buffer, the substrate (MBP), and the diluted KO-947 or DMSO (vehicle control).

-

Add the recombinant ERK2 enzyme to each well and incubate for 10 minutes at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding a mixture of cold ATP and [γ-32P]ATP.

-

Incubate the reaction for 30 minutes at 30°C.

-

Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

-

Wash the phosphocellulose paper multiple times in phosphoric acid to remove unincorporated [γ-32P]ATP.

-

Measure the amount of incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of KO-947 relative to the vehicle control.

-

Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Cell Viability Assay

This protocol outlines a common method to assess the effect of KO-947 on the proliferation of cancer cell lines.

Objective: To determine the anti-proliferative effect of KO-947 on cancer cells with known MAPK pathway mutations.

Materials:

-

Cancer cell lines (e.g., A375 - BRAF mutant melanoma, HCT116 - KRAS mutant colorectal cancer)

-

Complete cell culture medium

-

KO-947 (serial dilutions)

-

CellTiter-Glo® Luminescent Cell Viability Assay kit or similar

-

96-well clear-bottom white plates

-

Luminometer

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of KO-947 or DMSO (vehicle control) and incubate for 72 hours.

-

Allow the plate to equilibrate to room temperature.

-

Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate-reading luminometer.

-

Calculate the percentage of cell viability for each concentration of KO-947 relative to the vehicle control.

-

Determine the GI50 (concentration for 50% growth inhibition) value by plotting the data.

Western Blot Analysis of ERK Signaling

This protocol is for detecting the inhibition of ERK phosphorylation in cells treated with KO-947.

Objective: To confirm the mechanism of action of KO-947 by assessing the phosphorylation status of ERK1/2 and its downstream targets.

Materials:

-

Cancer cell line cultured to 70-80% confluency

-

KO-947

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, anti-phospho-RSK, anti-total-RSK, and a loading control (e.g., anti-GAPDH or anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Treat cells with various concentrations of KO-947 for a specified time (e.g., 2 hours).

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of each lysate using the BCA assay.

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply the ECL substrate.

-

Visualize the protein bands using a chemiluminescence imaging system.

-

Quantify the band intensities to determine the ratio of phosphorylated to total protein.

Experimental Workflow and Logical Relationships

The following diagram illustrates a typical workflow for the preclinical characterization of a kinase inhibitor like KO-947.

Caption: A representative preclinical development workflow for a targeted kinase inhibitor.

Conclusion

KO-947 is a potent and selective inhibitor of ERK1/2, the terminal kinases in the MAPK signaling pathway. Its mechanism of action involves the direct inhibition of ERK kinase activity, leading to the suppression of oncogenic signaling and the inhibition of tumor cell proliferation. Preclinical data have demonstrated its efficacy in cancer models driven by MAPK pathway dysregulation. The information and representative protocols provided in this guide offer a comprehensive technical overview for researchers and drug development professionals interested in the therapeutic potential of targeting the ERK signaling pathway with inhibitors like KO-947.

References

An In-Depth Technical Guide to KO-947: A Potent and Selective ERK1/2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of KO-947, a potent and selective inhibitor of the extracellular signal-regulated kinases 1 and 2 (ERK1/2). The document details the mechanism of action, preclinical and clinical data, and key experimental methodologies relevant to the study of this compound.

Introduction to KO-947 and the ERK1/2 Signaling Pathway

The RAS/RAF/MEK/ERK signaling pathway, also known as the Mitogen-Activated Protein Kinase (MAPK) pathway, is a critical intracellular signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, survival, and migration.[1] Dysregulation of this pathway, often through mutations in genes such as BRAF, KRAS, and NRAS, is a major driver in over 30% of human cancers.[2] While inhibitors targeting upstream components of this pathway, such as BRAF and MEK, have been developed, acquired resistance frequently emerges due to the reactivation of ERK1/2.[2]

As the final kinases in this cascade, ERK1 and ERK2 represent a key therapeutic target to overcome both intrinsic and acquired resistance to upstream inhibitors.[3] KO-947 is an intravenously administered, potent, and selective small-molecule inhibitor of ERK1/2.[1] Preclinical studies have demonstrated its ability to potently inhibit ERK signaling and the proliferation of tumor cells with dysregulated MAPK pathways.[2]

Mechanism of Action of KO-947

KO-947 directly targets and inhibits the kinase activity of both ERK1 and ERK2.[1] By binding to these kinases, KO-947 prevents the phosphorylation of their downstream substrates, thereby blocking the propagation of growth and survival signals.[1] A distinguishing feature of KO-947 is its extended residence time on the target, which leads to prolonged pathway inhibition both in vitro and in vivo.[2] This characteristic may allow for more flexible dosing schedules, including intermittent dosing, potentially widening the therapeutic window.[2][3]

// Nodes RTK [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#F1F3F4", fontcolor="#202124"]; RAS [label="RAS", fillcolor="#F1F3F4", fontcolor="#202124"]; RAF [label="RAF", fillcolor="#F1F3F4", fontcolor="#202124"]; MEK1_2 [label="MEK1/2", fillcolor="#F1F3F4", fontcolor="#202124"]; ERK1_2 [label="ERK1/2", fillcolor="#FBBC05", fontcolor="#202124"]; Substrates [label="Downstream\nSubstrates", fillcolor="#F1F3F4", fontcolor="#202124"]; Proliferation [label="Cell Proliferation,\nSurvival, etc.", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; KO947 [label="KO-947", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges RTK -> RAS [color="#4285F4"]; RAS -> RAF [color="#4285F4"]; RAF -> MEK1_2 [color="#4285F4"]; MEK1_2 -> ERK1_2 [color="#4285F4"]; ERK1_2 -> Substrates [color="#4285F4"]; Substrates -> Proliferation [color="#4285F4"]; KO947 -> ERK1_2 [arrowhead=tee, color="#EA4335", style=dashed, penwidth=2.0]; }

Caption: Inhibition of the ERK1/2 signaling pathway by KO-947.Quantitative Data Summary

The following tables summarize the key quantitative data for KO-947 from preclinical and clinical studies.

Table 1: Preclinical Activity of KO-947

| Parameter | Value | Notes |

| Biochemical IC50 (ERK) | 10 nM | Concentration for 50% inhibition of ERK kinase activity.[3] |

| Selectivity | >50-fold | Against a panel of 450 kinases.[3] |

| Cellular Activity | Low nanomolar concentrations | Inhibition of proliferation in tumor cells with BRAF, NRAS, or KRAS mutations.[3] |

| In Vivo Efficacy | Tumor regressions | Observed in patient-derived xenograft (PDX) models of various cancers.[2] |

| Pathway Inhibition Duration | Up to 5 days | Profound suppression of ERK signaling after a single dose in xenograft models.[3][4] |

Table 2: Phase I Clinical Trial Data for KO-947

| Parameter | Schedule 1 | Schedule 2 | Schedule 3 |

| Dosing Regimen | Once weekly (28-day cycle) | Once weekly (28-day cycle) | Days 1, 4, 8 (21-day cycle) |

| Infusion Time | 1-2 hours | 4 hours | 4 hours |

| Dose Range (mg/kg) | 0.45-5.4 | 4.8-9.6 | 3.6-11.3 |

| Maximum Tolerated Dose (MTD) | 3.6 mg/kg | Not explicitly stated | Not explicitly stated |

| Maximum Administered Dose (mg/kg) | 5.4 | 9.6 | 11.3 |

| Most Common Treatment-Related Adverse Event | Blurred Vision (50.0%) | Blurred Vision (50.0%) | Blurred Vision (33.3%) |

| Best Overall Response | Stable Disease | Stable Disease | Stable Disease |

Data from the dose-escalation portion of the Phase I trial.[5][6]

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the evaluation of KO-947.

Biochemical Kinase Inhibition Assay

This assay determines the direct inhibitory activity of KO-947 on purified ERK1/2 enzymes.

-

Principle: Measurement of the transfer of a radiolabeled phosphate from ATP to a specific substrate by the kinase in the presence of varying concentrations of the inhibitor.

-

General Protocol:

-

Prepare a reaction mixture containing purified ERK1 or ERK2 enzyme, a specific peptide substrate, and a buffer with necessary cofactors (e.g., MgCl2).

-

Serially dilute KO-947 to create a range of concentrations.

-

Pre-incubate the enzyme with the different concentrations of KO-947.

-

Initiate the kinase reaction by adding radiolabeled ATP (e.g., [γ-³²P]ATP).

-

Allow the reaction to proceed for a defined period at a controlled temperature.

-

Stop the reaction and separate the phosphorylated substrate from the unreacted ATP (e.g., using phosphocellulose paper).

-

Quantify the amount of incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition at each concentration and determine the IC50 value by fitting the data to a dose-response curve.

-

Western Blotting for Phospho-ERK (p-ERK) Analysis

This method is used to assess the inhibition of ERK1/2 signaling within cells by measuring the phosphorylation status of ERK1/2.

-

Principle: Separation of proteins by size using SDS-PAGE, transfer to a membrane, and detection of specific proteins (p-ERK and total ERK) using antibodies.

-

General Protocol:

-

Culture tumor cells and treat with various concentrations of KO-947 for a specified time.

-

Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.

-

Determine the protein concentration of the lysates (e.g., using a BCA assay).

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding (e.g., with 5% BSA or non-fat milk in TBST).

-

Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK).

-

Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody for total ERK1/2 as a loading control.

-

Quantify band intensities to determine the ratio of p-ERK to total ERK.

-

Cell Proliferation (Viability) Assay

These assays measure the effect of KO-947 on the growth and viability of cancer cell lines.

-

Principle: Colorimetric or fluorometric measurement of a parameter that correlates with the number of viable cells (e.g., metabolic activity).

-

General Protocol (using MTT):

-

Seed cancer cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of KO-947.

-

Incubate for a specified period (e.g., 72 hours).

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

-

Incubate for a few hours to allow viable cells to reduce the yellow MTT to purple formazan crystals.

-

Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the growth inhibition (GI50) or IC50 value.

-

In Vivo Xenograft Studies

These studies evaluate the anti-tumor efficacy of KO-947 in a living organism.

-

Principle: Implantation of human tumor cells or patient-derived tumor tissue into immunocompromised mice, followed by treatment with the test compound to assess its effect on tumor growth.

-

General Protocol:

-

Implant human cancer cells (cell line-derived xenograft) or a patient's tumor fragment (patient-derived xenograft - PDX) subcutaneously into the flank of immunocompromised mice (e.g., nude or NOD/SCID mice).

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment and control (vehicle) groups.

-

Administer KO-947 intravenously according to a specific dosing schedule and dose level.

-

Measure tumor volume (e.g., using calipers) and body weight regularly (e.g., 2-3 times per week).

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting for pharmacodynamic assessment).

-

Evaluate anti-tumor activity based on tumor growth inhibition or regression.

-

// Nodes Biochem [label="Biochemical Kinase Assay\n(IC50 Determination)", fillcolor="#F1F3F4", fontcolor="#202124"]; CellCulture [label="Cell Culture\n(Cancer Cell Lines)", fillcolor="#F1F3F4", fontcolor="#202124"]; CellProlif [label="Cell Proliferation Assay\n(GI50/IC50)", fillcolor="#F1F3F4", fontcolor="#202124"]; Western [label="Western Blot\n(p-ERK Inhibition)", fillcolor="#F1F3F4", fontcolor="#202124"]; InVivo [label="In Vivo Xenograft Model\n(Tumor Growth Inhibition)", fillcolor="#F1F3F4", fontcolor="#202124"]; PD_Analysis [label="Pharmacodynamic Analysis\n(e.g., Western on Tumors)", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Biochem -> CellCulture; CellCulture -> CellProlif; CellCulture -> Western; CellProlif -> InVivo; Western -> InVivo; InVivo -> PD_Analysis; }

Caption: General experimental workflow for preclinical evaluation of KO-947.Conclusion

KO-947 is a potent and selective ERK1/2 inhibitor with a promising preclinical profile and a tolerable safety profile in early clinical studies. Its mechanism of action directly addresses a key node in a frequently dysregulated oncogenic pathway, offering potential for the treatment of a variety of solid tumors, including those resistant to upstream MAPK pathway inhibitors. The extended target residence time of KO-947 is a differentiating characteristic that may translate into clinical benefits. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this compound.

References

- 1. Determination of kinase inhibitor potencies in cell extracts by competition binding assays and isobaric mass tags - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. journals.biologists.com [journals.biologists.com]

- 5. Experimental design of preclinical experiments: number of PDX lines vs subsampling within PDX lines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scientiasalut.gencat.cat [scientiasalut.gencat.cat]

KO-947: A Technical Guide to a Potent and Selective ERK1/2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and mechanism of action of KO-947, a potent and selective inhibitor of extracellular signal-regulated kinases 1 and 2 (ERK1/2). The information is intended for researchers, scientists, and professionals involved in drug development and oncology research.

Chemical Structure and Physicochemical Properties

KO-947 is a small molecule inhibitor with the chemical formula C21H17N5O.[1] Its structure and key properties are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | 6-benzyl-3-(pyridin-4-yl)-1,5-dihydro-7H-pyrazolo[4,3-g]quinazolin-7-one | N/A |

| Molecular Formula | C21H17N5O | [1] |

| Molecular Weight | 355.39 g/mol | [1] |

| CAS Number | 1695533-89-1 | N/A |

| Appearance | Solid powder | N/A |

| Solubility | Soluble in DMSO | N/A |

Mechanism of Action and Signaling Pathway

KO-947 is a potent and selective inhibitor of ERK1 and ERK2 kinases, which are critical components of the mitogen-activated protein kinase (MAPK) signaling pathway.[1][2] This pathway is frequently dysregulated in various cancers, leading to uncontrolled cell proliferation and survival. KO-947 exerts its therapeutic effect by binding to ERK1/2 and preventing their phosphorylation and activation, thereby blocking downstream signaling.[1]

The MAPK/ERK signaling cascade is a key regulator of cell growth and division. Dysregulation of this pathway, often through mutations in genes like BRAF and RAS, is a major driver of malignant progression.[2] While inhibitors targeting upstream components like BRAF and MEK have been developed, their efficacy can be limited by acquired resistance, often due to the reactivation of ERK signaling. As the final kinase in this cascade, ERK1/2 represents a crucial target to overcome this resistance.

References

KO-947: A Technical Overview of its Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

KO-947 is a potent and selective small molecule inhibitor of extracellular signal-regulated kinases 1 and 2 (ERK1/2), key components of the mitogen-activated protein kinase (MAPK) signaling pathway.[1] Dysregulation of this pathway is a major driver in a significant portion of human cancers.[1][2] This technical guide provides a comprehensive timeline of the discovery and development of KO-947, from its preclinical characterization to its evaluation in a Phase 1 clinical trial. The document details the mechanism of action, summarizes key quantitative data from preclinical and clinical studies, and outlines the experimental protocols employed in its evaluation. Accompanying diagrams illustrate the relevant signaling pathways and experimental workflows to provide a thorough understanding of this investigational therapeutic.

Introduction

The RAS/RAF/MEK/ERK signaling cascade is a critical pathway that regulates cell proliferation, differentiation, and survival.[1] Its aberrant activation, often through mutations in genes such as BRAF and RAS, is implicated in over 30% of human cancers.[2] While inhibitors targeting upstream components of this pathway, such as BRAF and MEK, have been developed, acquired resistance frequently emerges through the reactivation of ERK1/2.[1][2] This highlights the therapeutic potential of directly targeting ERK1/2, the final kinase in the cascade. KO-947 was developed as a potent and selective inhibitor of ERK1/2 to address this unmet medical need.[1]

Discovery and Preclinical Development Timeline

| Date | Milestone | Key Findings/Significance |

| December 1, 2016 | Kura Oncology presents preclinical data on KO-947 at the EORTC-NCI-AACR Symposium.[2] | Initial public disclosure of preclinical findings, highlighting KO-947 as a potent and selective ERK1/2 inhibitor with compelling anti-tumor activity in preclinical models.[2] |

| January 4, 2017 | U.S. FDA accepts the Investigational New Drug (IND) application for KO-947.[3] | This clearance allowed Kura Oncology to proceed with clinical testing of KO-947 in patients with solid tumors characterized by MAPK pathway dysregulation.[3] |

| April 5, 2017 | Preclinical data presented at the AACR Annual Meeting.[4] | Further characterization of KO-947's robust single-agent activity in MAPK pathway dysregulated tumors was presented to the scientific community.[4] |

| April 7, 2017 | First patient dosed in the Phase 1 clinical trial.[5] | Initiation of the first-in-human study to evaluate the safety, tolerability, and preliminary efficacy of KO-947.[5] |

| April 19, 2017 | U.S. patent granted for KO-947.[6][7] | The patent, titled "Inhibitors of ERK and Methods of Use," covers the composition of matter for KO-947 and its therapeutic applications.[6][7] |

| November 9, 2017 | Update on the ongoing Phase 1 trial. | Kura Oncology provided an update on the progress of the clinical evaluation of KO-947. |

| February 21, 2025 | Publication of Phase 1 trial results.[8] | The results of the dose-escalation portion of the Phase 1 trial were published, detailing the safety, pharmacokinetics, and preliminary clinical activity of KO-947.[8] |

Mechanism of Action and Signaling Pathway

KO-947 is an inhibitor of the extracellular signal-regulated kinases (ERK) 1 and 2. By binding to and inhibiting ERK1/2, KO-947 prevents the activation of MAPK/ERK-mediated signal transduction pathways. This leads to the inhibition of ERK-dependent tumor cell proliferation and survival. The MAPK/ERK pathway is a critical signaling cascade that is often upregulated in various cancer types, playing a key role in tumor cell proliferation, differentiation, and survival.[2]

Caption: The MAPK/ERK Signaling Pathway and the Point of Intervention of KO-947.

Preclinical Data

Biochemical and Cellular Activity

KO-947 demonstrated potent and selective inhibition of ERK1/2 in biochemical assays and robust anti-proliferative activity in various cancer cell lines.

| Parameter | Value | Assay Type |

| ERK1/2 IC50 | 10 nM | Biochemical Kinase Assay |

| Selectivity | >50-fold against a panel of 450 kinases | Kinase Panel Screening |

| Cellular Activity | Low nanomolar concentrations | Cell Proliferation Assays |

Experimental Protocol: Biochemical Kinase Inhibition Assay

A representative biochemical assay to determine the IC50 of an ERK inhibitor would involve the following steps:

-

Reagents : Recombinant active ERK1 or ERK2 enzyme, a suitable substrate (e.g., myelin basic protein or a synthetic peptide), ATP, and the test compound (KO-947).

-

Procedure : The enzyme, substrate, and varying concentrations of the inhibitor are incubated in a reaction buffer. The kinase reaction is initiated by the addition of ATP.

-

Detection : After a set incubation period, the reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioactivity-based assays (32P-ATP), fluorescence-based assays, or luminescence-based assays that measure ADP production (e.g., ADP-Glo™).

-

Data Analysis : The percentage of inhibition at each inhibitor concentration is calculated relative to a no-inhibitor control. The IC50 value is then determined by fitting the data to a dose-response curve.

Experimental Protocol: Cellular Proliferation Assay

The anti-proliferative activity of KO-947 in cancer cell lines was likely assessed using a standard cell viability assay:

-

Cell Culture : Cancer cell lines with known MAPK pathway mutations (e.g., BRAF, KRAS) are seeded in 96-well plates and allowed to adhere overnight.

-

Compound Treatment : Cells are treated with a serial dilution of KO-947 or a vehicle control (e.g., DMSO).

-

Incubation : The plates are incubated for a period of 72 to 96 hours to allow for cell proliferation.

-

Viability Assessment : Cell viability is measured using a reagent such as resazurin (AlamarBlue) or a tetrazolium salt (e.g., MTT, WST-1), which are converted into a fluorescent or colored product by metabolically active cells.

-

Data Analysis : The fluorescence or absorbance is measured, and the percentage of cell growth inhibition is calculated for each concentration. The IC50 is determined by plotting the inhibition data against the compound concentration and fitting to a sigmoidal dose-response curve.

In Vivo Efficacy in Xenograft Models

KO-947 demonstrated significant anti-tumor activity, including tumor regressions, in various cell line-derived and patient-derived xenograft (PDX) models of human cancers.[1][5]

| Cancer Type | Genetic Alteration | Efficacy |

| Melanoma | BRAF-mutant | Tumor regression |

| Non-Small Cell Lung Cancer (NSCLC) | KRAS-mutant | Tumor regression |

| Pancreatic Cancer | KRAS-mutant | Tumor regression |

| Adenocarcinomas | KRAS- and BRAF-mutant | Durable tumor regression |

| Squamous Cell Carcinomas | Lacking BRAF/RAS mutations | Durable tumor regression |

Experimental Protocol: In Vivo Xenograft Study

A typical xenograft study to evaluate the efficacy of an ERK inhibitor would be conducted as follows:

-

Animal Model : Immunocompromised mice (e.g., nude or SCID mice) are used.

-

Tumor Implantation : Human cancer cells or fragments from a patient's tumor (PDX) are implanted subcutaneously into the flanks of the mice.

-

Tumor Growth and Randomization : Tumors are allowed to grow to a specified size (e.g., 100-200 mm³), after which the mice are randomized into treatment and control groups.

-

Dosing : KO-947 is administered to the treatment group via a clinically relevant route (intravenously in this case), at a predetermined dose and schedule. The control group receives a vehicle control.

-

Efficacy Evaluation : Tumor volume is measured at regular intervals using calipers. Animal body weight is also monitored as an indicator of toxicity.

-

Endpoint : The study is concluded when tumors in the control group reach a predetermined maximum size or after a specified duration of treatment.

-

Data Analysis : Tumor growth inhibition is calculated by comparing the change in tumor volume between the treated and control groups. Statistical analysis is performed to determine the significance of the anti-tumor effect.

Caption: A Generalized Workflow for an In Vivo Xenograft Efficacy Study.

Clinical Development: Phase 1 Trial (NCT03051035)

Study Design

The first-in-human Phase 1 trial of KO-947 was a multicenter, open-label, dose-escalation study in patients with locally advanced unresectable or metastatic, relapsed, and/or refractory non-hematological malignancies.[8] The primary objective was to determine the maximum tolerated dose (MTD) and/or the recommended Phase 2 dose.[8]

The study evaluated three different dosing schedules:

-

Schedule 1: Once weekly on a 28-day cycle with a 1- to 2-hour infusion.[8]

-

Schedule 2: Once weekly on a 28-day cycle with a 4-hour infusion.[8]

-

Schedule 3: On days 1, 4, and 8 of a 21-day cycle with a 4-hour infusion (with some patients also receiving doses on days 11 and 15).[8][9]

Key Clinical Findings

| Parameter | Result |

| Maximum Tolerated Dose (MTD) - Schedule 1 | 3.6 mg/kg |

| Maximum Administered Doses - Schedules 2 & 3 | 9.6 mg/kg and 11.3 mg/kg, respectively |

| Most Common Treatment-Related Adverse Event | Blurred vision |

| Best Overall Response | Stable disease |

Trial Termination

The development of KO-947 was discontinued due to a strategic business decision by Kura Oncology, and not for reasons of safety or efficacy.[8] The trial was terminated before the planned cohort expansion phase.[8]

Conclusion

KO-947 is a potent and selective ERK1/2 inhibitor that demonstrated promising preclinical activity in a range of cancer models with dysregulated MAPK signaling. The subsequent Phase 1 clinical trial established a manageable safety profile for the intravenous administration of an ERK inhibitor, with minimal gastrointestinal toxicity compared to oral ERK inhibitors. Although the clinical development of KO-947 was discontinued for strategic reasons, the data generated throughout its discovery and development provide valuable insights for the continued exploration of ERK1/2 as a therapeutic target in oncology. The findings from the KO-947 program contribute to the broader understanding of the therapeutic potential and challenges associated with targeting this critical signaling pathway.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Kura Oncology Presents Preclinical Data on KO-947 and [globenewswire.com]

- 3. benchchem.com [benchchem.com]

- 4. Preclinical Data for Kura Oncology Development Compounds to [globenewswire.com]

- 5. Phospho-ERK Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. A phase I, first-in-human trial of KO-947, an ERK1/2 inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scientiasalut.gencat.cat [scientiasalut.gencat.cat]

Preclinical Profile of KO-947: A Potent and Selective ERK1/2 Inhibitor for Solid Tumors

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

KO-947 is a potent and selective, intravenously administered small molecule inhibitor of extracellular signal-regulated kinases 1 and 2 (ERK1/2).[1] As the final node in the mitogen-activated protein kinase (MAPK) signaling cascade, ERK1/2 are critical regulators of cell proliferation, survival, and differentiation.[2] The MAPK pathway, frequently activated in a wide variety of human cancers through mutations in upstream components such as BRAF and RAS, represents a key target for anti-cancer therapies.[3] While inhibitors targeting BRAF and MEK have demonstrated clinical efficacy, their utility can be limited by intrinsic and acquired resistance mechanisms that often involve the reactivation of ERK signaling.[3][4] By directly targeting ERK1/2, KO-947 offers a therapeutic strategy to overcome this resistance and induce anti-tumor responses in a range of solid tumors with dysregulated MAPK pathway signaling.[4] This technical guide provides a comprehensive overview of the preclinical studies of KO-947, summarizing key data, detailing experimental methodologies, and visualizing the underlying biological and experimental frameworks.

Mechanism of Action and Target Selectivity

KO-947 is a highly potent inhibitor of ERK1/2. Biochemical assays have demonstrated its ability to inhibit ERK with a 50% inhibitory concentration (IC50) of 10 nM.[5] Furthermore, KO-947 exhibits significant selectivity, with at least a 50-fold greater potency for ERK compared to a panel of 450 other kinases. A key differentiating feature of KO-947 is its extended residence time on the ERK enzyme, which translates to prolonged inhibition of the MAPK pathway both in vitro and in vivo.[4] This sustained target engagement allows for durable suppression of ERK signaling, which is a significant advantage for achieving optimal anti-tumor activity with more flexible, intermittent dosing schedules.[4]

Data Presentation

In Vitro Activity

The preclinical evaluation of KO-947 has demonstrated its potent anti-proliferative activity across various cancer cell lines harboring mutations that lead to MAPK pathway activation.

| Parameter | Value | Source |

| Target | ERK1/2 | [1] |

| IC50 (Biochemical Assay) | 10 nM | [5] |

| Selectivity | >50-fold vs. a panel of 450 kinases | |

| Cellular Activity | Potent anti-proliferative activity in BRAF, NRAS, or KRAS mutant cell lines | [6] |

| Duration of Action | Prolonged pathway inhibition observed in vitro | [4] |

Note: A comprehensive panel of IC50 values for KO-947 across a wide range of specific cancer cell lines is not publicly available at the time of this writing.

In Vivo Efficacy in Xenograft and Patient-Derived Xenograft (PDX) Models

KO-947 has demonstrated significant single-agent anti-tumor activity in a variety of preclinical in vivo models of solid tumors.

| Tumor Model Type | Cancer Types | Key Findings | Dosing Schedule | Source |

| Cell-Line Derived Xenografts | Melanoma (BRAF, NRAS mutant), Non-Small Cell Lung Cancer (NSCLC; KRAS mutant), Pancreatic Cancer (KRAS mutant) | Induced tumor regressions and profound suppression of ERK signaling for up to five days after a single dose. | Ranged from daily to weekly | |

| Patient-Derived Xenografts (PDX) | Colorectal Cancer (BRAF, RAS mutant), Gastric Cancer (BRAF, RAS mutant), Cervical Carcinoma (BRAF, RAS mutant) | Induced tumor regressions. | Weekly and every two days (Q2D) | |

| Patient-Derived Xenografts (PDX) | Esophageal Squamous Cell Carcinoma (SCC) with 11q13 amplification | 77% disease control rate and 51% overall response rate. | Not specified | |

| Patient-Derived Xenografts (PDX) | Head and Neck Squamous Cell Carcinoma (HNSCC) with 11q13 amplification | Complete responses and tumor regression observed. | Not specified |

Note: Specific percentages of tumor growth inhibition for each model and dosing regimen are not consistently reported in publicly available sources.

Preclinical Pharmacokinetics and Pharmacodynamics

Preclinical pharmacokinetic and pharmacodynamic studies have highlighted the favorable properties of KO-947 that support its clinical development.

| Parameter | Observation | Implication | Source |

| Target Engagement | Extended residence time on ERK1/2 | Prolonged pathway inhibition from a single dose | [4] |

| Pharmacodynamics | Profound suppression of ERK signaling in tumors for up to 5 days post-dose | Supports intermittent dosing schedules (e.g., weekly) | |

| Pharmacokinetics | Favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties | Enables optimal anti-tumor activity with flexible administration routes and schedules |

Note: Specific preclinical pharmacokinetic parameters such as Cmax, T1/2, and AUC in animal models are not publicly available.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments typically cited in the preclinical evaluation of a kinase inhibitor like KO-947.

Biochemical Kinase Assay

Objective: To determine the direct inhibitory activity of KO-947 on ERK1/2 kinase activity.

Methodology:

-

Reagents and Materials: Recombinant active ERK1 and ERK2 enzymes, a specific peptide substrate for ERK, ATP, and the test compound (KO-947). A suitable assay buffer containing MgCl2 is used.

-

Assay Principle: A common method is a coupled-enzyme assay where the ADP produced from the kinase reaction is used to drive a subsequent reaction that can be monitored spectrophotometrically.

-

Procedure:

-

A reaction mixture containing the ERK enzyme, the peptide substrate, and varying concentrations of KO-947 (or vehicle control) is prepared in the wells of a microplate.

-

The reaction is initiated by the addition of ATP.

-

The plate is incubated at a controlled temperature (e.g., 30°C) for a defined period.

-

The rate of the reaction is measured by monitoring the change in absorbance over time using a plate reader.

-

-

Data Analysis: The rate of reaction at each inhibitor concentration is normalized to the control. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of enzyme activity, is calculated by fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

Objective: To assess the cytotoxic and anti-proliferative effects of KO-947 on cancer cell lines.

Methodology:

-

Cell Culture: Cancer cell lines of interest (e.g., with BRAF or KRAS mutations) are cultured in appropriate media and conditions.

-

Procedure:

-

Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

The following day, the media is replaced with fresh media containing serial dilutions of KO-947 or vehicle control (DMSO).

-

The plates are incubated for a specified period (e.g., 72 hours).

-

After the incubation period, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

-

The plates are incubated for another 2-4 hours, during which viable cells with active mitochondrial reductases convert the yellow MTT to purple formazan crystals.

-

A solubilizing agent (e.g., DMSO or a specialized buffer) is added to each well to dissolve the formazan crystals.

-

-

Data Analysis: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The absorbance is directly proportional to the number of viable cells. The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 value is determined by plotting the percentage of viability against the drug concentration.

Western Blotting for Phospho-ERK (pERK)

Objective: To determine the effect of KO-947 on the phosphorylation status of ERK1/2, a direct measure of its target engagement and pathway inhibition in cells.

Methodology:

-

Sample Preparation:

-

Cancer cells are treated with various concentrations of KO-947 for a specified duration.

-

For in vivo studies, tumor tissues from treated and control animals are collected and homogenized.

-

Cells or tissues are lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

The total protein concentration of each lysate is determined using a protein assay (e.g., BCA assay).

-

-

SDS-PAGE and Protein Transfer:

-

Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

The separated proteins are then transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

-

Immunoblotting:

-

The membrane is blocked with a protein-rich solution (e.g., bovine serum albumin or non-fat milk) to prevent non-specific antibody binding.

-

The membrane is incubated with a primary antibody specific for phosphorylated ERK1/2 (pERK).

-

After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.

-

To ensure equal protein loading, the membrane is often stripped and re-probed with an antibody against total ERK1/2 and a loading control protein (e.g., GAPDH or β-actin).

-

-

Detection and Analysis: A chemiluminescent substrate is added to the membrane, and the light emitted is captured using an imaging system. The intensity of the bands corresponding to pERK and total ERK is quantified, and the ratio of pERK to total ERK is calculated to determine the extent of pathway inhibition.

Xenograft and Patient-Derived Xenograft (PDX) Models

Objective: To evaluate the in vivo anti-tumor efficacy of KO-947 in a setting that mimics human tumor growth.

Methodology:

-

Animal Models: Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of the human tumor cells or tissue.

-

Tumor Implantation:

-

Xenografts: A suspension of cultured human cancer cells is injected subcutaneously into the flank of the mice.

-

PDX Models: A small piece of a patient's tumor, obtained from surgery or biopsy, is surgically implanted subcutaneously into the mice.

-

-

Treatment:

-

Once the tumors reach a palpable size (e.g., 100-200 mm³), the mice are randomized into treatment and control groups.

-

KO-947 is administered to the treatment group according to the planned dose and schedule (e.g., daily, weekly). The control group receives a vehicle solution.

-

-

Monitoring and Endpoint:

-

Tumor size is measured regularly (e.g., twice a week) using calipers. Tumor volume is calculated using the formula: (Length x Width²)/2.

-

The body weight and general health of the mice are also monitored.

-

The study is typically terminated when the tumors in the control group reach a predetermined maximum size.

-

-

Data Analysis: The anti-tumor efficacy is assessed by comparing the tumor growth in the treated group to the control group. Key metrics include tumor growth inhibition (TGI) and tumor regression.

Immunohistochemistry (IHC) for Phospho-ERK

Objective: To visualize and quantify the inhibition of ERK signaling by KO-947 within the tumor microenvironment.

Methodology:

-

Tissue Preparation:

-

Tumor tissues from treated and control animals are collected at the end of the in vivo study.

-

The tissues are fixed in formalin and embedded in paraffin to preserve their structure.

-

-

Staining Procedure:

-

Thin sections of the paraffin-embedded tumors are cut and mounted on microscope slides.

-

The sections are deparaffinized and rehydrated.

-

Antigen retrieval is performed to unmask the target epitope.

-

The sections are incubated with a primary antibody specific for pERK.

-

A secondary antibody linked to an enzyme is then applied, followed by a chromogenic substrate that produces a colored precipitate at the site of the antibody-antigen reaction.

-

The sections are counterstained (e.g., with hematoxylin) to visualize the cell nuclei.

-

-

Analysis: The stained slides are examined under a microscope. The intensity and distribution of the pERK staining in the tumor cells are assessed, often using a scoring system, to compare the level of ERK pathway activity between the treated and control groups.

Mandatory Visualizations

Signaling Pathway of KO-947 Action

References

- 1. Kura Oncology to Present Preclinical Data on Pipeline Programs at EORTC-NCI-AACR Symposium on Molecular Targets and Cancer Therapeutics | Kura Oncology, Inc. [ir.kuraoncology.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Kura Oncology Presents Preclinical Data on KO-947 and [globenewswire.com]

- 5. Kura Oncology Announces Acceptance of Two Abstracts for Presentation at AACR Annual Meeting (2023-03-14) | Seeking Alpha [seekingalpha.com]

- 6. A phase I, first-in-human trial of KO-947, an ERK1/2 inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to KO-947 for KRAS-Mutant Cancer Research

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of KO-947, a potent and selective inhibitor of extracellular signal-regulated kinases 1 and 2 (ERK1/2). It is intended for researchers and drug development professionals investigating novel therapeutic strategies for cancers driven by the mitogen-activated protein kinase (MAPK) pathway, particularly those with KRAS mutations. This guide details the mechanism of action, summarizes key preclinical and clinical data, outlines relevant experimental protocols, and visualizes critical pathways and workflows.

Executive Summary

KO-947 is an intravenously administered small molecule inhibitor of ERK1/2, the final signaling node in the RAS/RAF/MEK/ERK pathway.[1][2] Dysregulation of this pathway, often through mutations in genes like KRAS and BRAF, is a major driver in over 30% of human cancers.[2] By targeting the terminal kinases in this cascade, KO-947 is designed to overcome the feedback reactivation mechanisms that can limit the efficacy of upstream inhibitors (e.g., RAF or MEK inhibitors).[3][4][5] Preclinical studies have demonstrated robust anti-tumor activity in various cancer models with MAPK pathway alterations, including those with KRAS mutations.[2][3][4] A first-in-human Phase I clinical trial (NCT03051035) has evaluated its safety, pharmacokinetics, and preliminary efficacy, establishing a tolerable safety profile with minimal gastrointestinal toxicity, a common issue with oral ERK inhibitors.[3] This guide consolidates the available technical data to support further research and development of KO-947 and similar ERK inhibitors.

Mechanism of Action

KO-947 is a potent, selective, ATP-competitive inhibitor of ERK1 and ERK2.[6] Upon administration, it binds to these kinases, preventing their activation and blocking the downstream signaling cascade.[1] This action inhibits ERK-dependent cellular processes critical for tumor cells, including proliferation and survival.[1][7] A distinguishing feature of KO-947 is its extended residence time on the target, which translates to prolonged pathway inhibition in both in vitro and in vivo settings, even after the drug has been cleared from circulation.[3][4] This property supports intermittent dosing schedules, which may improve the therapeutic window.[4]

The MAPK Signaling Pathway

The RAS/RAF/MEK/ERK cascade is a central signaling pathway that transduces extracellular signals to the nucleus to regulate gene expression and key cellular functions. In many cancers, mutations in KRAS lock the protein in a constitutively active, GTP-bound state, leading to persistent downstream signaling through RAF, MEK, and ultimately ERK. KO-947's inhibition of ERK1/2 provides a direct blockade of this oncogenic signaling output.

Preclinical Data

KO-947 has demonstrated significant anti-tumor activity in a wide range of preclinical models, particularly those harboring mutations in the MAPK pathway.

In Vitro Activity

Biochemical and cellular assays confirm KO-947's potency and selectivity.

Table 1: Summary of In Vitro Quantitative Data

| Parameter | Value | Target/System | Reference |

|---|---|---|---|

| Enzymatic IC₅₀ | 10 nM | ERK1/2 Kinases | [3][4][5][6] |

| Selectivity | >50-fold | Against a panel of 450 kinases | [4][5][8] |

| Pathway Inhibition | > 4 hours | Post-washout in cell lines | [3] |

| Cellular Activity | Low nM range | Proliferation inhibition in BRAF, NRAS, KRAS mutant cell lines |[4][5] |

In Vivo Activity

KO-947 has shown compelling efficacy in cell-line derived xenograft (CDX) and patient-derived xenograft (PDX) models, inducing tumor regressions with intermittent dosing.[4]

Table 2: Summary of In Vivo Efficacy in PDX Models

| Tumor Type / Genetic Profile | Dosing Schedule | Efficacy Endpoint | Value | Reference |

|---|---|---|---|---|

| Esophageal SCC (11q13-amplified) | Intermittent | Overall Response Rate | 51% | [3] |

| Esophageal SCC (11q13-amplified) | Intermittent | Disease Control Rate | 77% | [3] |

| Esophageal SCC (11q13 wild-type) | Intermittent | Overall Response Rate | 3% | [3] |

| Head and Neck Cancer (11q13-amplified) | Intermittent | Response | Complete responses and tumor regressions | [3] |

| KRAS/BRAF-mutant Adenocarcinomas | Intermittent | Response | Durable tumor regressions | [2] |

| KRAS/BRAF-mutant Colorectal, Gastric, Cervical | Weekly, Q2D | Response | Robust activity |[4] |

These studies highlight that activity is not limited to KRAS/BRAF-mutant adenocarcinomas but also extends to squamous cell carcinomas with other MAPK pathway dysregulations, such as 11q13 amplification.[3][5] A single dose has been shown to suppress ERK signaling for up to five days in vivo.[4]

Clinical Research: Phase I Trial (NCT03051035)

A first-in-human, open-label, dose-escalation study was conducted to evaluate the safety, MTD, pharmacokinetics, and preliminary activity of intravenous KO-947 in patients with advanced solid tumors.[3][9]

Study Design

The trial enrolled 61 patients across three different dosing schedules.[3] The design included a dose-escalation phase with plans for tumor-specific expansion cohorts, which were not initiated before the trial was terminated.[3][9]

Clinical Results

Table 3: Summary of Phase I Clinical Trial Results

| Parameter | Finding | Reference |

|---|---|---|

| Total Patients | 61 | [3] |

| Safety Profile | Generally tolerable, minimal gastrointestinal toxicity | [3] |

| Reason for Discontinuation | Primarily disease progression | [3] |

| Best Clinical Response (Schedules 1/2) | Stable Disease (15% of patients) | [3] |

| Best Clinical Response (Schedule 3) | Stable Disease (37% of patients) |[3] |

The study concluded that intravenous KO-947 has a manageable safety profile, notably avoiding the significant GI toxicity seen with many oral ERK inhibitors.[3] While no objective responses were observed, a notable percentage of patients achieved stable disease, particularly on the more frequent dosing schedule (Schedule 3).[3]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following sections outline standard protocols for evaluating ERK inhibitors like KO-947.

Biochemical Kinase Assay

This assay quantifies the direct inhibitory effect of a compound on the target enzyme's activity.

-

Objective: To determine the IC₅₀ of KO-947 against purified ERK1 and ERK2 enzymes.

-

Materials: Recombinant human ERK1/2, kinase buffer, ATP, a suitable substrate (e.g., myelin basic protein), and a detection system (e.g., ADP-Glo™ Kinase Assay).

-

Method: a. Serially dilute KO-947 in DMSO to create a range of concentrations. b. In a 384-well plate, add the kinase, substrate, and KO-947 dilution (or DMSO for control). c. Initiate the reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes). d. Stop the reaction and measure the generated signal (e.g., luminescence from ADP production) according to the detection kit manufacturer's instructions. e. Plot the percentage of inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to calculate the IC₅₀.

Cellular Proliferation Assay

This assay measures the effect of the inhibitor on the growth of cancer cell lines.

-

Objective: To determine the GI₅₀ (concentration for 50% growth inhibition) in various KRAS-mutant and BRAF-mutant cancer cell lines.

-

Materials: Selected cancer cell lines (e.g., HCT116 [KRAS G13D], A375 [BRAF V600E]), complete culture medium, 96-well plates, and a viability reagent (e.g., CellTiter-Glo®).

-

Method: a. Seed cells in 96-well plates at an appropriate density and allow them to attach overnight. b. Treat the cells with a serial dilution of KO-947 for a set duration (e.g., 72 hours). c. After incubation, add the viability reagent and measure the luminescence, which is proportional to the number of viable cells. d. Normalize the data to vehicle-treated controls and calculate the GI₅₀.

In-Cell Western Blot for Pathway Modulation

This method assesses the inhibition of ERK phosphorylation in a cellular context.

-

Objective: To confirm that KO-947 inhibits the phosphorylation of ERK1/2 in cancer cells.

-

Materials: Cancer cell line, serum-free and complete media, KO-947, lysis buffer, primary antibodies (anti-p-ERK, anti-total-ERK, anti-GAPDH), and secondary antibodies.

-

Method: a. Plate cells and serum-starve overnight to reduce basal pathway activity. b. Pre-treat cells with various concentrations of KO-947 for 1-2 hours. c. Stimulate the MAPK pathway with a growth factor (e.g., EGF or FGF) for 15-30 minutes. d. Lyse the cells, quantify protein concentration, and perform SDS-PAGE and Western blotting using the specified antibodies. e. The primary readout is a dose-dependent decrease in the p-ERK signal relative to the total-ERK or loading control signal.

Xenograft Tumor Model Study

This in vivo assay evaluates the anti-tumor efficacy of the compound.

-

Objective: To assess the ability of KO-947 to inhibit tumor growth in an animal model.

-

Materials: Immunocompromised mice (e.g., nude or NSG), KRAS-mutant cancer cells, calipers, KO-947 formulation for intravenous injection.

-

Method: a. Subcutaneously implant cancer cells into the flank of the mice. b. Allow tumors to grow to a palpable size (e.g., 100-200 mm³). c. Randomize mice into vehicle control and treatment groups. d. Administer KO-947 intravenously according to the desired schedule (e.g., once weekly). e. Measure tumor volume with calipers 2-3 times per week. Monitor body weight as a measure of toxicity. f. At the end of the study, calculate tumor growth inhibition (TGI) and assess for tumor regressions.

Resistance Mechanisms

While targeting ERK is designed to circumvent upstream resistance mechanisms, acquired resistance to ERK inhibitors can still emerge.[10] Potential mechanisms, extrapolated from general principles of kinase inhibitor resistance, include:

-

On-Target Modifications: Secondary mutations in the ERK2 gene (MAPK1) could alter the drug-binding pocket, reducing the affinity of KO-947.

-

Bypass Signaling Activation: Tumor cells may develop resistance by upregulating parallel survival pathways that do not depend on ERK signaling.[11] This could involve the activation of pathways like PI3K/AKT/mTOR.

-

Drug Efflux: Increased expression of drug efflux pumps, such as P-glycoprotein (MDR1), could reduce the intracellular concentration of the inhibitor.

-

Co-occurring Mutations: Pre-existing mutations in other signaling genes may confer primary resistance to ERK inhibition.[10]

Further research is needed to identify the specific mechanisms of resistance to KO-947 in KRAS-mutant cancers, which will be critical for developing effective combination strategies.

References

- 1. Facebook [cancer.gov]

- 2. Kura Oncology Doses First Patient in Phase 1 Trial of ERK Inhibitor KO-947 | Kura Oncology, Inc. [kuraoncology.gcs-web.com]

- 3. A phase I, first-in-human trial of KO-947, an ERK1/2 inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. researchgate.net [researchgate.net]

- 6. Development of small molecule extracellular signal-regulated kinases (ERKs) inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. abmole.com [abmole.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. scientiasalut.gencat.cat [scientiasalut.gencat.cat]

- 10. Molecular Pathways: Resistance to Kinase Inhibitors and Implications for Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | The Resistance Mechanisms and Treatment Strategies for ALK-Rearranged Non-Small Cell Lung Cancer [frontiersin.org]

Investigating Novel Applications of KO-947: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

KO-947 is a potent and selective inhibitor of the extracellular signal-regulated kinases 1 and 2 (ERK1/2), key components of the mitogen-activated protein kinase (MAPK) signaling pathway. Dysregulation of this pathway is a frequent driver of malignant progression in a significant portion of human cancers, often stemming from mutations in genes such as BRAF, NRAS, and KRAS. As the final kinases in the MAPK cascade, ERK1/2 represent a critical node for therapeutic intervention, potentially overcoming resistance mechanisms that limit the efficacy of upstream inhibitors targeting RAF and MEK. This technical guide provides an in-depth overview of the preclinical and clinical data on KO-947, with a focus on its mechanism of action, anti-tumor activity, and potential for novel applications in oncology. Detailed experimental protocols and data are presented to facilitate further research and development of this promising therapeutic agent.

Introduction to KO-947 and its Mechanism of Action

KO-947 is a small molecule inhibitor that demonstrates high selectivity for ERK1 and ERK2 kinases, with an in vitro IC50 of 10 nM.[1][2] It has shown at least 50-fold selectivity against a broad panel of 450 other kinases, highlighting its specificity.[1] By inhibiting ERK1/2, KO-947 blocks the phosphorylation of numerous downstream substrates that are critical for cell proliferation, survival, and differentiation.[3][4] Preclinical studies have shown that KO-947 effectively suppresses ERK signaling and proliferation in tumor cells with dysregulated MAPK pathway signaling.[1][5] A distinguishing feature of KO-947 is its extended residence time on the target, which translates to prolonged pathway inhibition both in vitro and in vivo, supporting intermittent dosing schedules.[1][5]

The ERK1/2 Signaling Pathway

The RAS-RAF-MEK-ERK cascade is a central signaling pathway that transmits extracellular signals from receptor tyrosine kinases to the nucleus, culminating in the regulation of gene expression. Upon activation by upstream signals, MEK1/2 phosphorylates ERK1/2 at specific threonine and tyrosine residues, leading to their activation. Activated ERK1/2 then translocates to the nucleus to phosphorylate a variety of transcription factors, including ELK-1, c-Myc, and CREB, which in turn drive the expression of genes involved in cell cycle progression and cell survival.[3] In the cytoplasm, ERK1/2 can also phosphorylate and regulate the activity of other proteins, such as RSK, which further contributes to the pro-proliferative and pro-survival cellular phenotype.[4]

Preclinical Activity of KO-947